molecular formula C10H15N5 B11896023 1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11896023
M. Wt: 205.26 g/mol
InChI Key: LSUFJPKGQVYREH-UHFFFAOYSA-N
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Description

1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazolopyrimidine core. This can be achieved by treating a formimidate derivative with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to N-alkylation and Suzuki coupling reactions to introduce the ethyl and isopropyl groups . The overall yield of this two-step reaction is approximately 57% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit kinases selectively makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5/c1-4-15-10-8(5-13-15)9(11-6-12-10)14-7(2)3/h5-7H,4H2,1-3H3,(H,11,12,14)

InChI Key

LSUFJPKGQVYREH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2C=N1)NC(C)C

Origin of Product

United States

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